![molecular formula C26H21N3OS2 B2712208 3-amino-N-(naphthalen-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 370848-40-1](/img/structure/B2712208.png)
3-amino-N-(naphthalen-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
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Description
This compound is a complex organic molecule that contains several functional groups and structural motifs, including an amino group, a naphthalene ring, a thiophene ring, and a tetrahydrothieno[2,3-b]quinoline core . These components suggest that this compound could have interesting chemical and physical properties, and potentially useful biological activity.
Scientific Research Applications
Synthesis Techniques and Biological Activities
Advanced Synthesis Techniques : A study highlights the synthesis of thiazolo and thiadiazolo quinoxaline derivatives in an ionic liquid, emphasizing the benefits of milder reaction conditions and high yields. This method could potentially be applied to synthesize related compounds, offering a greener alternative to traditional synthesis methods (Prasanna et al., 2012).
Anticancer Properties : Research into carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxic activities against several cancer cell lines. Such findings suggest that structurally similar compounds, like the one , could also hold promising anticancer capabilities (Deady et al., 2003).
Antiproliferative Activity : A study on thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives, including tetrahydrothieno[2,3-b]quinolones, found significant antiproliferative activity against a range of cancer cell lines. This highlights the therapeutic potential of thienoquinoline derivatives in cancer treatment (Hung et al., 2014).
Broad-Spectrum Antiherpes Activities : The discovery of a naphthalene carboxamide as a nonnucleoside inhibitor of human cytomegalovirus polymerase led to the development of 4-hydroxyquinoline-3-carboxamides. These compounds show broad-spectrum activities against various herpesviruses, suggesting potential antiviral applications of similar compounds (Oien et al., 2002).
PLC-γ Inhibition and Cancer Therapy : A specific compound, structurally related to the query compound, demonstrated potent PLC-γ inhibition, leading to significant effects on breast cancer cell proliferation, morphology, and migration. This indicates the potential of similar compounds in targeted cancer therapies, especially for triple-negative breast cancer (Leung et al., 2014).
properties
IUPAC Name |
3-amino-N-naphthalen-1-yl-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS2/c27-23-22-21(20-13-6-14-31-20)17-10-3-4-11-19(17)29-26(22)32-24(23)25(30)28-18-12-5-8-15-7-1-2-9-16(15)18/h1-2,5-9,12-14H,3-4,10-11,27H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQONEXUBWGFRCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=CC5=CC=CC=C54)N)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(naphthalen-1-yl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
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